Thimerfonate

Description

Thimerfonate (sodium timerfonate) is an alkyl mercuric derivative with germicidal activity, currently classified as an investigational compound . Its primary mechanism involves the release of mercury ions, which disrupt microbial enzymatic systems, leading to antiseptic effects. This compound’s investigational status suggests ongoing research into its efficacy and safety profile, particularly in comparison to established antiseptics .

Properties

CAS No. |

33305-56-5 |

|---|---|

Molecular Formula |

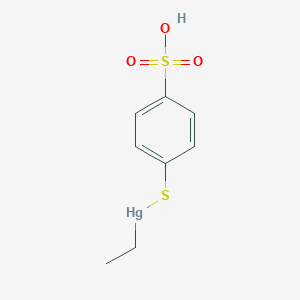

C8H10HgO3S2 |

Molecular Weight |

418.9 g/mol |

IUPAC Name |

ethyl-(4-sulfophenyl)sulfanylmercury |

InChI |

InChI=1S/C6H6O3S2.C2H5.Hg/c7-11(8,9)6-3-1-5(10)2-4-6;1-2;/h1-4,10H,(H,7,8,9);1H2,2H3;/q;;+1/p-1 |

InChI Key |

JECYIJAVKWQIKQ-UHFFFAOYSA-M |

SMILES |

CC[Hg]SC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CC[Hg]SC1=CC=C(C=C1)S(=O)(=O)O |

Related CAS |

5964-24-9 (hydrochloride-salt) |

Synonyms |

ethyl(hydrogen p-mercaptobenzenesulfonato)mercury sodium salt sodium thimerfonate sodium timerfonate thimerfonate thimerfonate sodium salt timerfonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds: Thimerfonate vs. Thimerosal

Structural and Functional Similarities

Both this compound and Thimerosal (sodium ethylmercuric thiosalicylate) are organomercury compounds. They share a sodium-based formulation and exhibit germicidal properties through mercury ion release.

Key Differences

Thimerosal’s established role in vaccine preservation contrasts with this compound’s investigational status, highlighting differences in commercial adoption and safety validation. Both compounds face scrutiny due to mercury-related neurotoxicity risks, though this compound’s alkyl mercury structure may offer distinct pharmacokinetic properties requiring further study .

Comparison with Functionally Similar Compounds: this compound vs. Quaternary Ammonium Antiseptics

Overview of Functional Similarities

This compound is functionally comparable to non-mercury antiseptics like octafonium chloride and halopenium chloride, which are quaternary ammonium compounds (QACs). Both classes target microbial membranes but differ fundamentally in chemical composition and toxicity profiles.

Mechanistic and Practical Contrasts

This compound’s mercury-based mechanism offers potent germicidal activity but necessitates rigorous safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.